

Spectroscopic Profile of 2-Allyl-6-methylpyridazin-3(2H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2-Allyl-6-methylpyridazin-3(2H)-one

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This technical whitepaper provides a detailed spectroscopic analysis of **2-Allyl-6-methylpyridazin-3(2H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2-Allyl-6-methylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, which are known for a wide range of biological activities. The introduction of an allyl group at the N-2 position and a methyl group at the C-6 position can significantly influence its physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This document summarizes the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

Due to the limited availability of a complete, published experimental dataset for **2-Allyl-6-methylpyridazin-3(2H)-one**, the following data tables represent a predicted spectroscopic

profile. These predictions are derived from published data for closely related pyridazinone derivatives and N-allylated heterocyclic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J) Hz
~7.00	d	1H	H-4 (pyridazinone ring)	J = 9.5 - 10.0 Hz
~6.85	d	1H	H-5 (pyridazinone ring)	J = 9.5 - 10.0 Hz
~5.90 - 6.05	m	1H	H-2' (allyl)	J = 17.0, 10.5, 5.5 Hz
~5.25	dd	1H	H-3'a (allyl, trans)	J = 17.0, 1.5 Hz
~5.15	dd	1H	H-3'b (allyl, cis)	J = 10.5, 1.5 Hz
~4.50	d	2H	H-1' (allyl)	J = 5.5 Hz
~2.30	s	3H	-CH ₃ (at C-6)	-

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.
[\[1\]](#)[\[7\]](#)[\[8\]](#)

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Assignment
~160.0	C-3 (C=O)
~145.0	C-6
~135.0	C-4
~132.0	C-2' (allyl)
~128.0	C-5
~118.0	C-3' (allyl)
~52.0	C-1' (allyl)
~21.0	-CH ₃ (at C-6)

Predicted data is based on spectral information for similar pyridazinone and N-allyl compounds.
[\[1\]](#)[\[4\]](#)[\[9\]](#)

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (allyl)
~2950-2850	Medium	C-H stretch (methyl)
~1660-1680	Strong	C=O stretch (lactam)
~1640	Medium	C=C stretch (allyl)
~1590	Medium	C=N stretch (ring)
~990 and ~920	Strong	=C-H bend (out-of-plane, allyl)

Predicted data is based on spectral information for similar pyridazinone and other heterocyclic compounds.
[\[2\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Predicted Relative Intensity	Assignment
150	High	[M] ⁺ (Molecular Ion)
149	Moderate	[M-H] ⁺
122	Moderate	[M-CO] ⁺
109	High	[M-C ₃ H ₅] ⁺ (loss of allyl group)
81	Moderate	[M-CO-C ₃ H ₅] ⁺
41	High	[C ₃ H ₅] ⁺ (allyl cation)

Predicted fragmentation pattern is based on typical fragmentation of N-allyl heterocycles and pyridazinone cores.[\[2\]](#)[\[5\]](#)[\[10\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Allyl-6-methylpyridazin-3(2H)-one** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

IR Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

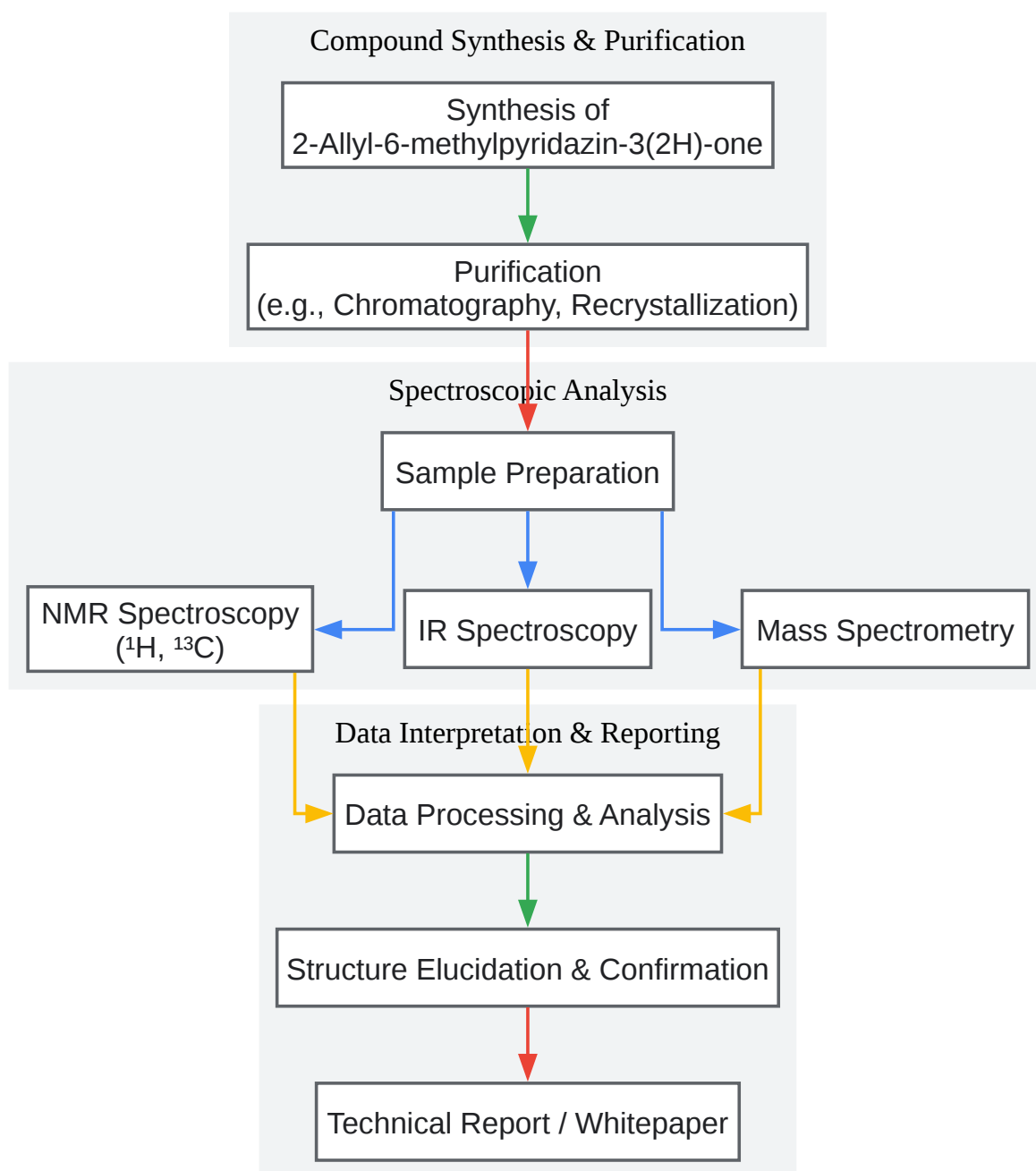
- **Data Acquisition:** Record the IR spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Ionization:** Utilize electron ionization (EI) at 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 40-400.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a synthesized compound like **2-Allyl-6-methylpyridazin-3(2H)-one**.



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Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile of **2-Allyl-6-methylpyridazin-3(2H)-one** based on predictive analysis of related chemical structures. The presented NMR, IR, and Mass Spectrometry data, along with standardized experimental protocols, serve as a valuable resource for the identification and characterization of this compound and its analogues in a research and development setting. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation. It is recommended that this predicted data be confirmed with experimental results for the pure compound.

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